Ethyl 2-oxopyrrolidine-1-acetate
Overview
Description
Synthesis Analysis
Ethyl 2-oxopyrrolidine-1-acetate and its derivatives can be synthesized through various chemical reactions, including the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, facilitating the creation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields depending on the electronic nature of the reactants (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxopyrrolidine-1-acetate derivatives has been elucidated through various spectroscopic techniques, including NMR, mass spectroscopy, and crystallography. For instance, the crystal structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was confirmed by single-crystal X-ray diffraction studies, revealing its stabilization by inter and intramolecular hydrogen bond interactions (Kumara et al., 2019).
Chemical Reactions and Properties
Ethyl 2-oxopyrrolidine-1-acetate undergoes various chemical reactions, contributing to the synthesis of a wide range of derivatives. These reactions include Lewis acid-catalyzed reactions, Knoevenagel condensation, and [3+2] cycloaddition, with the products showing a variety of functional groups and potential for further chemical modifications. The compound and its derivatives exhibit properties such as reactivity towards electrophiles, nucleophiles, and ability to form stable complexes with enzymes or other chemical entities, indicating their versatility in chemical synthesis and potential biological activities.
Physical Properties Analysis
The physical properties of Ethyl 2-oxopyrrolidine-1-acetate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis. These properties are influenced by the molecular structure and intermolecular interactions within the compound. For example, the asymmetric unit of a related compound contains two crystallographically independent spiro molecules and an ethyl acetate solvent molecule, indicating the influence of molecular interactions on its physical properties (Li et al., 2003).
Scientific Research Applications
Molecular Properties Analysis : DFT and quantum chemical calculations have been used to investigate the molecular properties of substituted pyrrolidinones, including ethyl 2-oxopyrrolidine-1-acetate. This study contributes to understanding the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities of these compounds (Bouklah et al., 2012).
Chromatographic Analysis : In a study on the determination of piracetam and its impurities, ethyl 2-oxopyrrolidine-1-acetate was identified and quantified using high-performance liquid chromatography (HPLC) with UV detection, showcasing its importance in pharmaceutical analysis (Arayne et al., 2010).
Inhibitors of Acetyl Cholinesterase and β Amyloid Protein : A study synthesized new oxopyrrolidine derivatives, including ethyl 2-oxopyrrolidine-1-acetate, and evaluated them as inhibitors of acetyl cholinesterase and β amyloid protein for potential application in treating Alzheimer's disease (Mohamed et al., 2018).
Synthesis of Novel Derivatives : Ethyl 2-oxopyrrolidine-1-acetate has been used in the synthesis of various novel compounds, including ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, highlighting its role in organic synthesis and the creation of new chemical entities (Dawadi & Lugtenburg, 2011).
Cognitive Enhancement Studies : The compound has been evaluated for its effects on memory in mice, demonstrating its potential in the development of drugs for cognitive enhancement (Li Ming-zhu, 2010).
Corrosion Inhibition : Pyrrolidine derivatives, including ethyl 2-oxopyrrolidine-1-acetate, have been synthesized and tested as corrosion inhibitors for steel in acidic environments, showing their utility in industrial applications (Bouklah et al., 2006).
Antiepileptic Activity : In medicinal chemistry, derivatives of ethyl 2-oxopyrrolidine-1-acetate have been investigated for their potential as new agents with significant antiepileptic activity (Kenda et al., 2004).
Safety And Hazards
Future Directions
The pyrrolidine ring, a key feature of Ethyl 2-oxopyrrolidine-1-acetate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and its derivatives lies in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWKPDVWWJWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057785 | |
Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxopyrrolidine-1-acetate | |
CAS RN |
61516-73-2 | |
Record name | Ethyl (2-oxo-1-pyrrolidinyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61516-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-oxopyrrolidine-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-oxopyrrolidine-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-OXOPYRROLIDINE-1-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HEM72LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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